molecular formula C15H15NO2 B012152 benzyl N-(3-methylphenyl)carbamate CAS No. 108716-18-3

benzyl N-(3-methylphenyl)carbamate

Cat. No. B012152
M. Wt: 241.28 g/mol
InChI Key: AJVROOATBDTSHI-UHFFFAOYSA-N
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Description

Benzyl N-(3-methylphenyl)carbamate, also known as benzyl carbamate or simply BnOC, is a white crystalline powder that is commonly used in various scientific research applications. It is a carbamate derivative that has been widely studied for its unique properties and potential uses in the field of chemistry and biology. In

Scientific Research Applications

Benzyl N-(3-methylphenyl)carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate for enzymatic reactions. It has also been studied for its potential use as an insecticide and as a therapeutic agent in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the body, which can cause a variety of physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate are complex and varied. In general, it has been shown to have both stimulatory and inhibitory effects on the nervous system, depending on the dose and route of administration. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzymatic reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it can be toxic in high doses and may require special handling and disposal procedures.

Future Directions

There are many potential future directions for research on benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate. One area of interest is its use as a therapeutic agent in the treatment of cancer and other diseases. It may also have potential applications in the development of new insecticides and other agricultural products. Additionally, further research is needed to better understand its mechanism of action and potential side effects, as well as to explore new synthesis methods and applications.

Synthesis Methods

Benzyl N-(3-methylphenyl)carbamate can be synthesized through a variety of methods, including the reaction of benzyl N-(3-methylphenyl)carbamate chloride and potassium cyanate, as well as the reaction of benzyl N-(3-methylphenyl)carbamate isocyanate and 3-methylphenylamine. The latter method is the most commonly used and involves the reaction of benzyl N-(3-methylphenyl)carbamate isocyanate with 3-methylphenylamine in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization.

properties

CAS RN

108716-18-3

Product Name

benzyl N-(3-methylphenyl)carbamate

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

AJVROOATBDTSHI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2

synonyms

Carbanilic acid, m-methyl-, benzyl ester (6CI)

Origin of Product

United States

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